molecular formula C6H14IN B3028986 Cyclohexylamin-jodhydrat CAS No. 45492-87-3

Cyclohexylamin-jodhydrat

Cat. No. B3028986
CAS RN: 45492-87-3
M. Wt: 227.09 g/mol
InChI Key: WGYRINYTHSORGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexylamine, also known as Cyclohexanamine, Aminocyclohexane, or Aminohexahydrobenzene, is an organic compound that belongs to the aliphatic amine class . It is a colorless liquid, although, like many amines, samples are often colored due to contaminants . It has a fishy odor and is miscible with water .


Synthesis Analysis

Cyclohexylamine is produced by two routes, the main one being the complete hydrogenation of aniline using some cobalt- or nickel-based catalysts . It is also prepared by alkylation of ammonia using cyclohexanol .


Molecular Structure Analysis

The molecular formula of Cyclohexylamine is C6H13N . The IUPAC Standard InChI is InChI=1S/C6H13N/c7-6-4-2-1-3-5-6/h6H,1-5,7H2 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

Cyclohexylamine has a molar mass of 99.17 g/mol, a melting point of -17.7 °C, and a boiling point of 134.5 °C . It has a density of 0.8647 g/cm3 and is miscible with water . It is also very soluble in ethanol, oil miscible in ethers, acetone, esters, alcohol, and ketones .

Scientific Research Applications

Biodegradation and Environmental Applications

Cyclohexylamine (CHAM), a key component of Cyclohexylamin-jodhydrat, has been a subject of environmental research due to its widespread industrial use and potential harm to humans and the environment. A study by Zhou et al. (2018) detailed the characterization of a cyclohexylamine oxidase from Acinetobacter sp. YT-02, which can degrade CHAM. This enzyme, CHAOYT–02, demonstrated potential as a biocatalyst in controlling CHAM pollution and for the deracemization of chiral amines (Zhou, H., Han, Z., Fang, T., Chen, Y., Ning, S., Gan, Y., & Yan, D., 2018).

Biochemical Analysis and Structural Studies

Cyclohexylamine oxidase (CHAO) has been studied for its structural and functional properties. Mirza et al. (2013) conducted a structural analysis of CHAO from Brevibacterium oxydans, providing insights into substrate specificity and potential biocatalytic applications (Mirza, I., Burk, D., Xiong, B., Iwaki, H., Hasegawa, Y., Grosse, S., Lau, P., & Berghuis, A., 2013).

Industrial Chemical Transformations

The transformation of phenols with ammonia into primary cyclohexylamines, utilizing rhodium as a catalyst, has been demonstrated by Tomkins et al. (2018). This process offers a sustainable approach to producing cyclohexylamines from phenolic compounds, highlighting their importance in the chemical industry (Tomkins, P., Valgaeren, C., Adriaensen, K., Cuypers, T., & Vos, D., 2018).

Plant Physiology and Agricultural Applications

Cyclohexylamine has been studied for its effects on plant physiology. Gallardo et al. (1994) investigated the inhibition of polyamine synthesis by cyclohexylamine in Cicer arietinum seeds, finding that it accelerated germination and influenced the ethylene pathway (Gallardo, M., Gallardo, M., Matilla, A., Rueda, P. M., & Sanchez-Calle, I. M., 1994).

Environmental Monitoring

Cyclohexylamine's adsorption to soil surfaces and its detection using mass spectrometry was studied by Groenewold et al. (1996), indicating its significance in environmental monitoring and analysis (Groenewold, G., Ingrain, J., Gianotto, A., Appelhans, A., & Delmore, J., 1996).

Biocatalysis

LeischHannes et al. (2012) explored the biocatalytic performance of cloned cyclohexylamine oxidase for kinetic resolution and dereacemization of amines, highlighting its utility in synthesizing enantiomerically pure amines (LeischHannes, GrosseStephan, IwakiHiroaki, HasegawaYoshie, & LauPeter, C. K., 2012).

Heavy Metal Extraction and Analysis

Sorouraddin et al. (2017) developed a method for extraction and preconcentration of heavy metals using cyclohexylamine-based homogeneous liquid-liquid microextraction, showcasing its potential in environmental analysis (Sorouraddin, S. M., Farajzadeh, M., & Okhravi, T., 2017).

Safety and Hazards

Cyclohexylamine is listed as an extremely hazardous substance . It is flammable and containers may explode when heated . Vapors may form explosive mixtures with air . The product causes burns of eyes, skin, and mucous membranes . It is harmful if swallowed or in contact with skin .

Future Directions

While specific future directions for Cyclohexylamin-jodhydrat were not found in the search results, the development of carbohydrate-containing drugs and macrocycles might provide some insights into the future directions of similar compounds .

properties

IUPAC Name

cyclohexanamine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.HI/c7-6-4-2-1-3-5-6;/h6H,1-5,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGYRINYTHSORGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylamine Hydroiodide

CAS RN

45492-87-3
Record name Cyclohexylamine Hydroiodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylamin-jodhydrat
Reactant of Route 2
Reactant of Route 2
Cyclohexylamin-jodhydrat
Reactant of Route 3
Cyclohexylamin-jodhydrat
Reactant of Route 4
Cyclohexylamin-jodhydrat
Reactant of Route 5
Cyclohexylamin-jodhydrat
Reactant of Route 6
Cyclohexylamin-jodhydrat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.